2-Fluoroethane-1-thiol, also known as 2-fluoroethyl mercaptan, is an organosulfur compound characterized by the presence of a thiol (-SH) group attached to a fluorinated ethane backbone. Its molecular formula is , and it has a molecular weight of approximately 80.1 g/mol. This compound is notable for its unique combination of a fluorine atom, which enhances its electronegativity and reactivity, and a thiol group, which is crucial in various
These reactions are significant in synthetic organic chemistry and materials science.
In biological systems, thiols play essential roles, particularly in the formation of disulfide bonds that stabilize protein structures. The nucleophilic nature of the sulfur atom in 2-fluoroethane-1-thiol allows it to participate in redox reactions, which are vital for cellular processes. Additionally, thiol compounds are recognized for their antioxidant properties, contributing to cellular protection against oxidative stress .
The synthesis of 2-fluoroethane-1-thiol can be achieved through various methods:
2-Fluoroethane-1-thiol has diverse applications across several fields:
Research on 2-fluoroethane-1-thiol has highlighted its interactions in various chemical contexts:
Several compounds share similarities with 2-fluoroethane-1-thiol. Here’s a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethanethiol | C₂H₅SH | Commonly used as an odorant; lacks fluorine. |
| 2,2,2-Trifluoroethanethiol | C₂H₃F₃S | Contains three fluorine atoms; more electronegative. |
| Methanethiol | CH₃SH | Simplest thiol; used in methionine synthesis. |
| 3-Fluoropropanethiol | C₃H₇FS | Contains a longer carbon chain; different reactivity. |
The uniqueness of 2-fluoroethane-1-thiol lies in its combination of a fluorine atom with the thiol group, enhancing its reactivity compared to ethanethiol while providing distinct properties compared to more heavily fluorinated analogs like 2,2,2-trifluoroethanethiol .